5-(4-nitrophenyl)-3H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5-(4-Nitrophenyl)-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with a molecular formula of C12H7N3O3S and a molecular weight of 273.27 g/mol . This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core substituted with a 4-nitrophenyl group at the 5-position. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 5-(4-nitrophenyl)-3H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-nitrobenzaldehyde with thiourea and ethyl cyanoacetate in the presence of a base, followed by cyclization to form the thieno[2,3-d]pyrimidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-(4-Nitrophenyl)-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Nitrophenyl)-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-nitrophenyl)-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
5-(4-Nitrophenyl)-3H-thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:
5-(4-Ethylphenyl)thieno[2,3-d]pyrimidin-4-one: Similar structure but with an ethyl group instead of a nitro group.
5-(4-Fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one: Contains a fluorine atom and additional methyl groups.
5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thione: Features a bromine atom and a thione group.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-(4-nitrophenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3S/c16-11-10-9(5-19-12(10)14-6-13-11)7-1-3-8(4-2-7)15(17)18/h1-6H,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADQDJXBCZDQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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